21H,23H-Porphine, 2,3,5,7,8,10,12,13,15,17,18,20-dodecaphenylporphyrin
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Overview
Description
21H,23H-Porphine, 2,3,5,7,8,10,12,13,15,17,18,20-dodecaphenylporphyrin: is a synthetic porphyrin compound characterized by the presence of twelve phenyl groups attached to the porphine core. Porphyrins are a group of organic compounds, essential in various biological systems, notably as the core structure in heme and chlorophyll. The extensive phenyl substitution in this compound enhances its stability and alters its electronic properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 21H,23H-Porphine, 2,3,5,7,8,10,12,13,15,17,18,20-dodecaphenylporphyrin typically involves the condensation of pyrrole with benzaldehyde derivatives under acidic conditions. A common method includes:
Condensation Reaction: Pyrrole and benzaldehyde are reacted in the presence of a Lewis acid catalyst such as boron trifluoride etherate.
Cyclization: The resulting intermediate undergoes cyclization to form the porphyrin macrocycle.
Oxidation: The macrocycle is then oxidized using an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the final porphyrin compound.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, and the implementation of automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like DDQ or ferric chloride.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: DDQ, ferric chloride, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products:
Oxidation: Oxidized porphyrin derivatives.
Reduction: Reduced porphyrin derivatives.
Substitution: Functionalized porphyrin compounds with various substituents on the phenyl rings.
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in various organic reactions due to its stable structure and electronic properties.
Material Science: Incorporated into materials for electronic and photonic applications.
Biology:
Biomimetic Studies: Used to mimic the behavior of natural porphyrins in biological systems.
Sensor Development: Employed in the development of sensors for detecting various biological molecules.
Medicine:
Photodynamic Therapy: Investigated for use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Drug Delivery: Explored as a carrier for drug delivery systems.
Industry:
Dye and Pigment Production: Used in the production of dyes and pigments due to its vibrant color and stability.
Solar Cells: Applied in the development of dye-sensitized solar cells.
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with light and generate reactive oxygen species. Upon light activation, the compound can transfer energy to molecular oxygen, producing singlet oxygen, a highly reactive form of oxygen that can induce cell damage and death. This mechanism is particularly useful in photodynamic therapy for targeting cancer cells.
Comparison with Similar Compounds
Tetraphenylporphyrin: A simpler porphyrin with four phenyl groups.
Octaethylporphyrin: A porphyrin with eight ethyl groups.
Protoporphyrin IX: A naturally occurring porphyrin involved in heme biosynthesis.
Uniqueness:
21H,23H-Porphine, 2,3,5,7,8,10,12,13,15,17,18,20-dodecaphenylporphyrin is unique due to its extensive phenyl substitution, which enhances its stability and alters its electronic properties compared to simpler porphyrins. This makes it particularly useful in applications requiring high stability and specific electronic characteristics.
Properties
CAS No. |
131507-72-7 |
---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
0 |
Synonyms |
21H,23H-Porphine, 2,3,5,7,8,10,12,13,15,17,18,20-dodecaphenylporphyrin |
Origin of Product |
United States |
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